Cas no 1630114-55-4 (methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate)

Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate is a fluorinated chiral amino acid derivative with significant utility in pharmaceutical and synthetic chemistry. Its structure features a trifluorophenyl group, enhancing lipophilicity and metabolic stability, making it valuable in drug design. The (2S)-configuration ensures stereochemical precision, critical for bioactive molecule development. The acetamido and ester functional groups provide versatile reactivity for further derivatization, enabling applications in peptide synthesis and small-molecule optimization. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its fluorine substitution pattern, which can influence binding affinity and pharmacokinetic properties. High purity and well-defined stereochemistry make it a reliable intermediate for research and development.
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate structure
1630114-55-4 structure
Product name:methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
CAS No:1630114-55-4
MF:C12H12F3NO3
Molecular Weight:275.223793983459
CID:4609901

methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

    • Methyl(2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate80%e.e
    • Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
    • methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
    • インチ: 1S/C12H12F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-4,10H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
    • InChIKey: IOUUKCKZALPUCA-JTQLQIEISA-N
    • SMILES: C(OC)(=O)[C@H](CC1=C(F)C(F)=CC=C1F)NC(C)=O

methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1518336-500mg
Methyl (S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 98%
500mg
¥6415 2023-04-10
abcr
AB582636-1g
Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate, 80% e.e; .
1630114-55-4 80%
1g
€950.60 2024-08-02
A2B Chem LLC
AI79538-1mg
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI79538-500mg
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 >95%
500mg
$556.00 2024-04-20
A2B Chem LLC
AI79538-1g
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 >95%
1g
$967.00 2024-04-20
A2B Chem LLC
AI79538-5mg
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI79538-10mg
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 >95%
10mg
$240.00 2024-04-20
Apollo Scientific
PC210068-500mg
Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
1630114-55-4 80% e.e
500mg
£357.00 2023-08-31
abcr
AB582636-500mg
Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate, 80% e.e; .
1630114-55-4 80%
500mg
€497.00 2024-08-02

methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate 関連文献

methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoateに関する追加情報

Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate (CAS No. 1630114-55-4): A Comprehensive Overview

Methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate, identified by its CAS number 1630114-55-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its specific stereochemistry and structural features, has garnered attention due to its potential applications in drug development and biochemical studies.

The compound's name highlights several key structural elements that contribute to its unique properties. The presence of an acetamido group and a 2,3,6-trifluorophenyl moiety suggests a combination of functionalities that may confer distinct chemical and biological activities. These features make it a valuable candidate for further investigation in various scientific contexts.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemical configuration at the second carbon atom, denoted as (2S), is particularly noteworthy. Chiral centers are crucial in drug design as they can significantly influence the biological activity and efficacy of a molecule. The (2S) configuration of methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate makes it a promising candidate for studying the impact of stereochemistry on pharmacological properties.

The 2,3,6-trifluorophenyl group introduces fluorine atoms into the aromatic ring, which can affect the electronic properties and interactions of the molecule. Fluorinated aromatic compounds are known for their enhanced metabolic stability and improved binding affinity to biological targets. This structural feature makes methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate a potentially valuable scaffold for designing novel therapeutic agents.

Recent research in the field of medicinal chemistry has demonstrated the importance of incorporating fluorine atoms into drug molecules to improve their pharmacokinetic profiles. The trifluoromethyl group, in particular, is widely used due to its ability to increase lipophilicity and binding affinity. The presence of three fluorine atoms in the 2,3,6-trifluorophenyl group of this compound may further enhance these properties, making it an attractive candidate for further exploration.

The acetamido group in methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate also contributes to its potential biological activity. Acetamido groups are commonly found in biologically active molecules and can serve as hydrogen bond donors or acceptors, influencing molecular interactions with biological targets. This functionality may be particularly important in designing molecules with specific binding properties.

In conclusion, methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate (CAS No. 1630114-55-4) is a compound with a unique structural configuration that makes it a promising candidate for pharmaceutical research. Its chiral center, combined with the presence of an acetamido group and a trifluorinated aromatic ring, suggests potential applications in drug development and biochemical studies. Further investigation into this compound could lead to the discovery of novel therapeutic agents with improved pharmacological properties.

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